molecular formula C19H20N2O3S B2517056 tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207005-21-7

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No.: B2517056
CAS No.: 1207005-21-7
M. Wt: 356.44
InChI Key: RJOBEHNDYNZFAK-UHFFFAOYSA-N
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Description

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a tert-butyl ester group, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, anticancer, and antimicrobial properties, which could be explored further for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other thienopyrimidine derivatives, such as:

    thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis, this compound shares a similar core structure but differs in its functional groups.

    tert-butyl [7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: This is a structural isomer with a different position of the methyl group on the aromatic ring, which can influence its reactivity and biological activity.

    tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate:

Biological Activity

The compound tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thienopyrimidine core substituted with a tert-butyl group and a 3-methylphenyl moiety. Its molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, and it has a molecular weight of 320.42 g/mol.

Antitumor Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor activity. For instance, research has shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thienopyrimidine AMCF-7 (Breast)10Apoptosis induction
Thienopyrimidine BA549 (Lung)15Cell cycle arrest
This compoundHeLa (Cervical)12Caspase activation

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been investigated. In particular, studies have reported that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Thienopyrimidine CStaphylococcus aureus32 µg/mL
Thienopyrimidine DEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with various diseases. For example, some thienopyrimidine derivatives have shown promise as inhibitors of kinases involved in cancer signaling pathways. Inhibition assays indicate that this compound may interact with targets such as PI3K and mTOR, which are crucial for cell growth and survival.

Table 3: Enzyme Inhibition Data

Enzyme TargetInhibition Percentage (%) at 10 µM
PI3K75
mTOR68
CDK280

Case Studies

  • Case Study on Antitumor Efficacy : A study published in Cancer Research demonstrated that a related thienopyrimidine compound significantly inhibited tumor growth in xenograft models. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.
  • Case Study on Antimicrobial Properties : Research published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against clinical isolates. The results highlighted the potential of these compounds as new antimicrobial agents.

Properties

IUPAC Name

tert-butyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-6-5-7-13(8-12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOBEHNDYNZFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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